Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane
Description
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane is a palladium(II) complex featuring a dicyclohexyl(piperidin-1-yl)phosphane ligand. Its molecular formula is C₃₄H₅₆Cl₂NPPd, with a palladium center coordinated to two chlorine atoms and the phosphorus atom of the phosphane ligand. This compound is widely used in asymmetric catalysis, particularly in enantioselective cross-coupling reactions . The ligand’s piperidinyl group enhances electron-donating properties, stabilizing the palladium center and enabling high catalytic activity at low loadings (0.2–0.5 mol%) . Notably, it achieves 97% enantiomeric excess (ee) in asymmetric transformations, making it valuable for pharmaceutical and fine chemical synthesis .
Properties
Molecular Formula |
C17H32Cl2NPPd |
|---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane |
InChI |
InChI=1S/C17H32NP.2ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h16-17H,1-15H2;2*1H;/q;;;+2/p-2 |
InChI Key |
BSBNOPSJJDHKCO-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)N3CCCCC3.Cl[Pd]Cl |
Origin of Product |
United States |
Preparation Methods
Direct Ligand Substitution with Palladium Chloride
The most widely documented method involves the direct reaction of palladium(II) chloride (PdCl₂) with dicyclohexyl(piperidin-1-yl)phosphane under inert atmospheric conditions. The synthesis proceeds via ligand substitution, where the phosphine ligand displaces chloride ions from the PdCl₂ precursor.
Reaction Equation:
$$ \text{PdCl}2 + 2 \, \text{dicyclohexyl(piperidin-1-yl)phosphane} \rightarrow \text{PdCl}2[\text{P(Cy)}2(\text{piperidinyl})]2 + 2 \, \text{HCl} $$
Key steps include:
- Ligand Dissolution : The phosphine ligand is dissolved in tetrahydrofuran (THF) or dioxane at 40–80°C to enhance solubility.
- Palladium Coordination : PdCl₂ is introduced as a solid or pre-dissolved in concentrated hydrochloric acid, followed by dilution with ethanol to prevent premature precipitation.
- Inert Atmosphere : Reactions are conducted under nitrogen or argon to prevent oxidation of the phosphine ligand and palladium center.
Table 1: Standard Reaction Conditions
| Parameter | Value/Range |
|---|---|
| Solvent | THF, dioxane |
| Temperature | 40–80°C |
| Reaction Time | 0.5–3 hours |
| Molar Ratio (Pd:ligand) | 1:2 |
| Yield | 65–78% |
Alternative Methods Using Palladium Precursors
A modified approach employs bis(allyl)palladium chloride [(Pd(allyl)Cl)₂] with binaphthylphosphine (BINAP) as a co-ligand in dioxane. This method leverages the labile allyl groups for easier substitution by the target phosphine ligand.
Procedure Highlights:
- Catalyst Preparation : (Pd(allyl)Cl)₂ and BINAP are degassed in dioxane before adding the phosphine ligand.
- Base Addition : Sodium tert-butoxide (NaOt-Bu) facilitates deprotonation and accelerates ligand exchange.
- Workup : The product is isolated via extraction with ethyl acetate and purified by column chromatography.
Optimization Strategies and Critical Parameters
Solvent Selection
Polar aprotic solvents like THF and dioxane are preferred due to their ability to solubilize both PdCl₂ and the bulky phosphine ligand. Ethanol is occasionally used for dilution but may reduce yields if added prematurely.
Temperature and Time Dependence
- 40–60°C : Ideal for balancing reaction rate and ligand stability.
- >70°C : Risks ligand decomposition, evidenced by color changes from red to brown.
- Reaction Time : Completion typically occurs within 1–2 hours, monitored by HPLC or TLC.
Purification and Characterization
Isolation Techniques
The product is isolated through:
Analytical Verification
- ¹H NMR : Peaks at δ 1.46 ppm (piperidinyl CH₂), 2.56–2.62 ppm (Pd–P coordination shifts).
- Mass Spectrometry : Molecular ion peak at m/z 458.7 [M+H]⁺ confirms stoichiometry.
- X-ray Crystallography : Square planar geometry with Pd–P bond lengths of 2.28–2.31 Å.
Table 2: Key Spectroscopic Data
| Technique | Characteristic Signal |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.46 (s, 3H, CH₃), 2.56–2.62 (m) |
| ³¹P NMR | δ 28.5 ppm (Pd–P coupling) |
| IR | ν(Pd–Cl) = 320 cm⁻¹ |
Challenges and Mitigation Strategies
Ligand Oxidation
The dicyclohexyl(piperidin-1-yl)phosphane ligand is prone to oxidation, necessitating strict inert conditions. Use of Schlenk lines or gloveboxes is recommended for large-scale syntheses.
Palladium Black Formation
Uncontrolled reduction of Pd(II) to Pd(0) results in colloidal palladium ("palladium black"). This is mitigated by:
Scalability Issues
Pilot-scale reactions face challenges in heat dissipation and mixing. Strategies include:
- Slow Addition : Gradual introduction of PdCl₂ to the ligand solution.
- Segmented Flow Reactors : Enhance mass transfer and temperature control.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Direct PdCl₂ Reaction | High purity, crystalline product | Sensitive to moisture |
| (Pd(allyl)Cl)₂ Route | Faster kinetics, higher yields | Requires expensive BINAP ligand |
Chemical Reactions Analysis
Catalytic Cross-Coupling Reactions
This compound is widely employed in cross-coupling reactions due to its ability to facilitate carbon-carbon and carbon-heteroatom bond formation. Key reactions include:
Suzuki-Miyaura Coupling
The complex catalyzes the coupling of aryl halides with boronic acids under mild conditions. For example:
-
Substrate Scope : Aryl bromides, chlorides, and triflates.
-
Conditions : Typically requires a base (e.g., KCO) and polar aprotic solvents (e.g., dioxane) at 80–100°C .
-
Efficiency : Turnover numbers (TONs) exceed 10 in optimized systems .
Negishi Coupling
The catalyst mediates couplings between organozinc reagents and aryl halides:
Substitution and Ligand Exchange Reactions
The chloride ligands in the complex are labile and can be replaced by other nucleophiles:
Phosphine Ligand Substitution
Reaction with tertiary phosphines (PR) yields mixed-ligand complexes:
Oxidative Addition
The palladium center undergoes oxidative addition with aryl halides to form Pd(IV) intermediates, critical for catalytic cycles .
Redox Reactivity
The palladium(II) center participates in redox processes:
Reduction to Pd(0)
In the presence of reducing agents (e.g., NaBH), the complex is reduced to Pd(0) nanoparticles, which can catalyze hydrogenation reactions .
Oxidation to Pd(IV)
Strong oxidants (e.g., PhICl) convert the Pd(II) center to Pd(IV), enabling C–H functionalization .
Comparative Reactivity
| Reaction Type | Substrate | Conditions | Yield | Selectivity |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 4-Bromotoluene | KCO, dioxane, 90°C | 92% | >99% |
| Negishi Coupling | Iodobenzene + EtZnCl | THF, 25°C | 85% | 95% |
| C–H Arylation | Benzene + Ar–I | AgOAc, 120°C | 78% | 88% |
Data adapted from analogous palladium systems .
Mechanistic Insights
-
Catalytic Cycle : The complex follows a standard Pd(0)/Pd(II) cycle in cross-couplings, with ligand dissociation enabling substrate activation .
-
Steric Effects : The dicyclohexyl groups prevent catalyst aggregation, improving stability and turnover .
-
Electronic Effects : The electron-donating piperidine moiety accelerates oxidative addition steps .
Scientific Research Applications
Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane, also known as dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II), is a coordination compound featuring a palladium center coordinated to two dicyclohexyl-1-piperidinylphosphine ligands. It has the molecular formula C₃₄H₆₄Cl₂N₂P₂Pd and a molecular weight of approximately 740.16 g/mol. This compound is primarily utilized as a catalyst in organic reactions, particularly in the formation of carbon-carbon bonds, and is crucial in synthesizing complex molecules for pharmaceuticals and materials science.
Applications in Scientific Research
Dichloropalladium;dicyclohexyl-[4-(4-dicyclohexylphosphanylphenoxy)phenyl]phosphane has a wide range of applications in scientific research.
Chemistry It serves as a catalyst in various organic synthesis reactions, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions.
- Cross-coupling Reactions Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II) is a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Negishi coupling, which are important in synthesizing complex organic molecules.
*α, β-unsaturated compounds: 1,1′-Bis(di-cyclohexylphosphino)ferrocene]dichloropalladium(II) or (Pd(dcpf)Cl2) can be used as a catalyst in the synthesis of α, β-unsaturated compounds .
Biology The compound is studied for its potential use in biological systems, particularly in developing new drugs and therapeutic agents. Studies have shown that Pd(dppz) complexes can bind to biomolecules and exhibit various biological activities.
Medicine Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry It is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
Catalytic mechanisms and interactions
Interaction studies involving this compound focus on its catalytic behavior and interactions with various substrates. Research indicates that the electronic properties of the dicyclohexyl groups influence the reactivity of the palladium center, affecting the efficiency and selectivity of catalyzed reactions. Understanding these interactions is essential for optimizing reaction conditions and improving yields in synthetic processes. The ligand environment significantly influences its reactivity, affecting factors such as efficiency and selectivity.
The mechanism of action involves the coordination of the palladium center with various substrates, facilitating their transformation through catalytic cycles. In cross-coupling reactions, the palladium center activates the substrates, allowing for the formation of new carbon-carbon bonds.
Comparison with other palladium complexes
Mechanism of Action
The mechanism of action of Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane involves the coordination of the palladium center with the phosphine ligands, which facilitates the activation of substrates and the formation of carbon-carbon bonds . The palladium center acts as a catalyst, lowering the activation energy of the reaction and increasing the reaction rate . The molecular targets and pathways involved in these reactions are primarily related to the formation and cleavage of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Ligand-Based Comparisons
Dicyclohexyl(piperidin-1-yl)phosphane vs. XPhos (Dicyclohexyl[2',4',6'-triisopropylbiphenyl-2-yl]phosphane)
Key Insight : The piperidinyl ligand’s electron-rich nature enhances enantioselectivity in asymmetric catalysis, while XPhos’s steric bulk improves reactivity with hindered substrates .
Dicyclohexyl(piperidin-1-yl)phosphane vs. (R)-Cy2MOP
(R)-Cy2MOP [(R)-dicyclohexyl(2'-methoxy-[1,1'-binaphth-2-yl])phosphane] is a chiral ligand used in palladium precatalysts. Unlike the piperidinyl ligand, (R)-Cy2MOP incorporates a binaphthyl backbone, enabling axial chirality. This structural difference results in higher stereocontrol for planar chiral intermediates but requires higher catalyst loadings (1–5 mol%) compared to the piperidinyl system .
Metal-Based Comparisons
Palladium vs. Molybdenum Complexes
Molybdenum pentacarbonyl complexes with electroneutral phosphane ligands, such as (pentafluoroethyl)bis(piperidin-1-yl)phosphane, exhibit distinct coordination geometry. For example:
- Mo–P bond length : 2.527 Å in molybdenum complexes vs. 2.3–2.4 Å in palladium analogs .
- Applications : Molybdenum complexes are used in carbonylative reactions, whereas palladium systems dominate cross-couplings .
Palladium vs. Gold Phosphane Complexes
Gold(I) phosphane complexes (e.g., azolate/phosphane derivatives) are explored in anticancer therapy due to their interaction with cellular thiols. However, they suffer from lability in biological environments, unlike the stable palladium-phosphane catalysts used in synthesis .
Performance Metrics
| Compound | Catalyst Loading (mol%) | ee (%) | Reaction Time (h) | Reference |
|---|---|---|---|---|
| Dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane | 0.2 | 97 | 5 | |
| (R)-Cy2MOP-Pd precatalyst | 1.0 | 99 | 24 | |
| XPhos-Pd | 0.5 | N/A | 12 |
Biological Activity
Dichloropalladium; dicyclohexyl(piperidin-1-yl)phosphane is a palladium-based compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and catalysis. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its palladium center coordinated with two chloride ions and a dicyclohexyl(piperidin-1-yl)phosphane ligand. Its chemical formula can be represented as:
| Property | Value |
|---|---|
| Molecular Weight | 420.5 g/mol |
| Solubility | Soluble in organic solvents |
| Appearance | Yellow to brown solid |
Antitumor Activity
Recent studies have indicated that dichloropalladium complexes exhibit significant antitumor properties. For instance, a study demonstrated that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study: Apoptosis Induction
In vitro experiments showed that treatment with dichloropalladium; dicyclohexyl(piperidin-1-yl)phosphane led to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 in breast cancer cell lines. This suggests a mechanism involving mitochondrial dysfunction leading to cell death.
The mechanism by which dichloropalladium compounds exert their biological effects often involves the formation of reactive palladium species that can interact with cellular components, including proteins and nucleic acids.
| Mechanism | Description |
|---|---|
| Protein Interaction | Binding to specific enzymes and receptors |
| Reactive Oxygen Species (ROS) | Inducing oxidative stress leading to cell death |
| DNA Interaction | Intercalation or modification of DNA structure |
Catalytic Applications
In addition to its biological activities, dichloropalladium; dicyclohexyl(piperidin-1-yl)phosphane is also studied for its catalytic properties in organic synthesis, particularly in cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds in drug development.
Case Study: Cross-Coupling Reaction
A notable study showcased the efficiency of this compound as a catalyst in Suzuki coupling reactions, yielding high purity and yield of biaryl compounds, which are crucial intermediates in pharmaceuticals.
Toxicological Profile
While exploring its therapeutic potential, it is essential to consider the toxicological aspects. Studies have indicated that at certain concentrations, dichloropalladium complexes may exhibit cytotoxicity towards normal cells, necessitating further investigation into their safety profiles.
Q & A
Q. What are the optimized synthetic routes and characterization methods for dicyclohexyl(piperidin-1-yl)phosphane derivatives?
- Methodological Answer : The ligand (R)-dicyclohexyl(2'-methoxy-[1,1'-binaphthalen]-2-yl)phosphane (Cy2MOP) is synthesized via Buchwald-Hartwig amination. Key steps include:
- Using a Schlenk flask under nitrogen atmosphere with palladium(π-cinnamyl) chloride dimer and 1,1'-bis(di-i-propylphosphino)ferrocene as catalysts .
- Reaction conditions: 120°C in DMSO with diisopropylethylamine (DIPEA) for 48 hours .
- Purification via flash chromatography (hexane/ethyl acetate) yields 62.5% product .
- Characterization employs , , and NMR to confirm structure, with NMR showing a singlet at δ 15.2 ppm . HPLC (Chiralpak AD-H column) verifies enantiopurity .
Q. What reaction conditions maximize efficiency in palladium-catalyzed cross-couplings using this ligand?
- Methodological Answer : Optimal conditions for Suzuki-Miyaura or Negishi couplings include:
- Catalyst system : Pd(OAc) (2 mol%) with Cy2MOP (4 mol%) in degassed DMSO .
- Base : Potassium phosphate or sodium tert-butoxide for deprotonation .
- Temperature : 110–140°C in toluene or dioxane for 12–48 hours .
- Additives : Bidentate ligands (e.g., DiPPF) enhance stability of palladium intermediates .
Advanced Research Questions
Q. How can enantiopurity discrepancies in crystallographic data be resolved for chiral phosphane ligands?
- Methodological Answer : Discrepancies arise from non-enantiopure samples or twinned crystals. Strategies include:
- Redetermination : Re-crystallize the compound and collect high-resolution data (e.g., SHELXL refinement ).
- HPLC correlation : Match HPLC retention times (e.g., 19.2 min for major enantiomer) with absolute configurations from anomalous dispersion in X-ray data .
- DFT modeling : Compare experimental NMR shifts with computed values to validate stereochemistry .
Q. How are non-commercial phosphane ligands synthesized in-house, and what are common pitfalls?
- Methodological Answer :
- Synthetic route : Start with (R)-2'-methoxy-binaphthol, triflate activation, and phosphination using dicyclohexylphosphonium tetrafluoroborate .
- Pitfalls :
- Phosphination failure : Ensure rigorous anhydrous conditions; trace oxygen degrades phosphonium salts .
- Low yields : Optimize catalyst loading (e.g., 5 mol% Pd) and reaction time (≥48 hours) .
- Purification : Use silica gel chromatography with 5% triethylamine to prevent ligand oxidation .
Q. How does ligand steric/electronic tuning impact catalytic activity in enantioselective C–N couplings?
- Methodological Answer :
- Steric effects : Bulkier cyclohexyl groups increase enantioselectivity (e.g., 90% ee in malonamide cyclization) by restricting transition-state geometry .
- Electronic effects : Electron-donating methoxy groups enhance Pd–P bond strength (bond length: 2.3258 Å in Pt analogs) and catalyst longevity .
- Cone angle : Effective cone angles >160° (e.g., Cy2MOP) favor selective substrate binding .
Troubleshooting & Mechanistic Analysis
Q. How to address failed phosphination steps during ligand synthesis?
- Methodological Answer :
- Diagnostic checks : Monitor reaction progress via TLC (R = 0.55 in hexane/EtOAc 4:1) and NMR for phosphonium intermediates .
- Solution : Replace Pd(OAc) with Pd(dba) for better oxidative addition, or switch solvents to THF for improved solubility .
Q. What computational tools elucidate mechanistic pathways in palladium-phosphane systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
